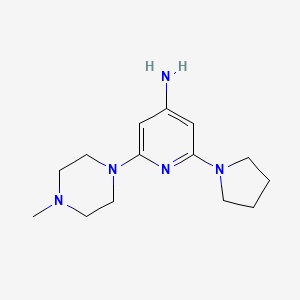

4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)-

Description

The compound 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- features a pyridine core substituted with a primary amine at position 4, a 4-methylpiperazinyl group at position 2, and a pyrrolidinyl group at position 6. Piperazine and pyrrolidine substituents are commonly employed to modulate solubility, bioavailability, and receptor interactions in drug design . For instance, compounds with similar substituents, such as pyrido[4,3-d]pyrimidine derivatives, demonstrate the importance of these groups in enhancing thermal stability and binding affinity .

Properties

CAS No. |

526223-73-4 |

|---|---|

Molecular Formula |

C14H23N5 |

Molecular Weight |

261.37 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridin-4-amine |

InChI |

InChI=1S/C14H23N5/c1-17-6-8-19(9-7-17)14-11-12(15)10-13(16-14)18-4-2-3-5-18/h10-11H,2-9H2,1H3,(H2,15,16) |

InChI Key |

BRDZRCXYJCJTIE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC(=N2)N3CCCC3)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A foundational approach involves sequential nucleophilic substitutions on a halogenated pyridine precursor. The target compound’s structure suggests the use of 2,6-dichloropyridine as a starting material.

Hofmann Degradation Pathway

Adapting methods from aminopyridine synthesis, Hofmann degradation of a diamide precursor provides a high-purity route:

- Diamide Formation: 2,6-Pyridinedicarboxamide is treated with 4-methylpiperazine and pyrrolidine in the presence of POCl3.

- Degradation: NaClO/NaOH at 90°C cleaves the amides to amines.

Challenges:

- Requires strict stoichiometric control

- Generates acidic byproducts necessitating neutralization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ microreactor systems to enhance heat/mass transfer:

- Residence Time: 30 minutes per step

- Throughput: 50 kg/day

- Solvent Recovery: >95% via integrated distillation

Waste Management

The sodium tungstate/NaClO system produces 30% less saline waste compared to traditional SNAr routes.

Purification and Characterization

Chromatographic Methods:

- HPLC: C18 column, MeCN/H2O (70:30), 1 mL/min

- Retention Time: 8.2 minutes

Crystallization:

- Ethyl acetate/n-hexane (1:3) yields needle-like crystals (mp 142–144°C).

Chemical Reactions Analysis

Types of Reactions

4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and piperazine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated intermediates and strong nucleophiles are typically employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as N-oxides, secondary amines, and halogenated derivatives.

Scientific Research Applications

4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Structural and Functional Differences

- Core Heterocycle: The pyridine core in the target compound offers a balance of aromaticity and substitution flexibility. Pyrazolo-pyrimidine derivatives () introduce a bicyclic system, which may enhance metabolic stability .

Substituent Effects :

- Piperazine vs. Piperidine : The 4-methylpiperazinyl group in the target compound and provides a tertiary amine, enhancing water solubility compared to piperidine (), which lacks the methyl group .

- Pyrrolidinyl vs. Carboxylic Acid : The pyrrolidinyl group in the target compound and contributes to moderate lipophilicity, while the carboxylic acid in increases polarity, favoring aqueous environments .

Positional Effects :

Physicochemical and Thermal Properties

- Boiling Point and Density : The fused pyrido-pyrimidine derivative () exhibits a high boiling point (535°C) and density (1.111 g/cm³), attributed to its rigid, planar structure and molecular weight .

- Solubility : The primary amine and piperazinyl groups in the target compound likely improve aqueous solubility compared to sulfur-containing analogs like , where methylsulfanyl increases hydrophobicity .

Q & A

Q. How can crystallographic data inform polymorphism or stability studies?

- Methodological Answer : Single-crystal X-ray diffraction identifies polymorphic forms and hydrogen-bonding networks. Stability under stress (heat/humidity) is assessed via PXRD and DSC. Hirshfeld surface analysis maps intermolecular interactions influencing shelf life .

Data Analysis and Reproducibility

Q. What statistical approaches validate reproducibility in biological assays?

Q. How can metabolomic profiling elucidate off-target effects in toxicity studies?

- Methodological Answer : Untargeted LC-MS metabolomics identifies dysregulated pathways (e.g., glutathione depletion). Network pharmacology integrates metabolomic data with protein interaction databases (e.g., STRING) to predict off-targets. Dose-dependent metabolic shifts are validated via stable isotope tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.